2-CHLORO-N-PHENYLACETAMIDE
2-CHLORO-N-PHENYLACETAMIDE
2-Chloro-N-phenylacetamide, also known as chloroacetanilide, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid. The analysis of its crystal structure shows the presence of N-H...O hydrogen bonds between the molecules.
Brand Name:
Vulcanchem
CAS No.:
587-65-5
VCID:
VC20801647
InChI:
InChI=1S/C8H8ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
SMILES:
C1=CC=C(C=C1)NC(=O)CCl
Molecular Formula:
C8H8ClNO
Molecular Weight:
169.61 g/mol
2-CHLORO-N-PHENYLACETAMIDE
CAS No.: 587-65-5
Cat. No.: VC20801647
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Chloro-N-phenylacetamide, also known as chloroacetanilide, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid. The analysis of its crystal structure shows the presence of N-H...O hydrogen bonds between the molecules. |
|---|---|
| CAS No. | 587-65-5 |
| Molecular Formula | C8H8ClNO |
| Molecular Weight | 169.61 g/mol |
| IUPAC Name | 2-chloro-N-phenylacetamide |
| Standard InChI | InChI=1S/C8H8ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |
| Standard InChI Key | VONWPEXRCLHKRJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)CCl |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CCl |
| Colorform | Very light beige, crystalline powde |
| Melting Point | 86-88 °C |
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